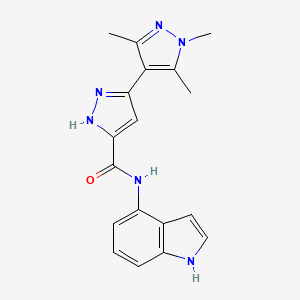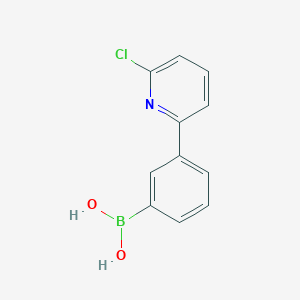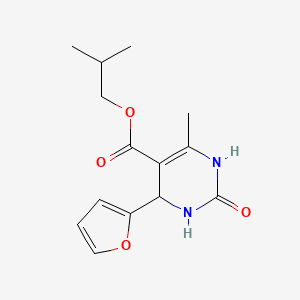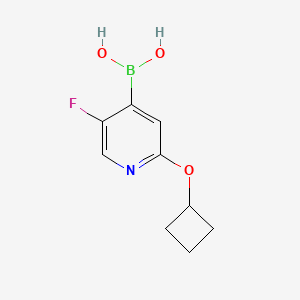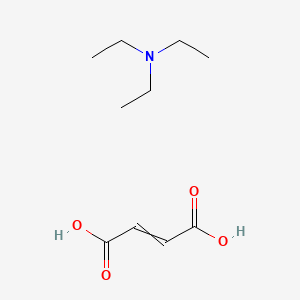
but-2-enedioic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;N,N-diethylethanamine is a compound that combines the properties of but-2-enedioic acid and N,N-diethylethanamine. But-2-enedioic acid, also known as fumaric acid, is an organic compound with the formula C4H4O4. It is a dicarboxylic acid that is used in food and beverage industries as an acidulant. N,N-diethylethanamine, on the other hand, is an organic compound with the formula C6H15N. It is a tertiary amine that is commonly used as a base in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-diethylethanamine involves the reaction of but-2-enedioic acid with N,N-diethylethanamine. The reaction typically occurs under mild conditions, with the acid and amine being mixed in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
Oxidation: Oxidation of this compound can produce corresponding oxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
But-2-enedioic acid;N,N-diethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. It can also bind to receptors and alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Acid: An isomer of but-2-enedioic acid with similar chemical properties.
Diethylamine: A similar amine with comparable basicity and reactivity.
Fumaric Acid: The trans isomer of but-2-enedioic acid with similar acidity and reactivity.
Uniqueness
But-2-enedioic acid;N,N-diethylethanamine is unique due to its combination of acidic and basic functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
144208-55-9 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
but-2-enedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
BGBNXIKULUCCOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)
![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)
![7-Bromo-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090006.png)
![1-(3-Butoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090009.png)
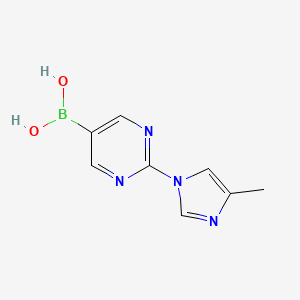
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)
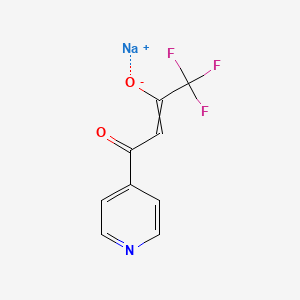
![tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)
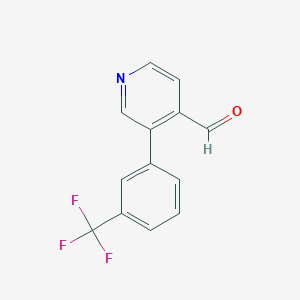
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
